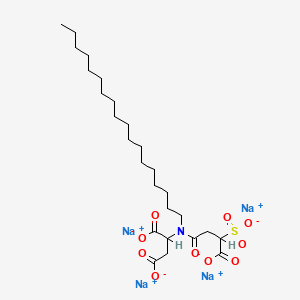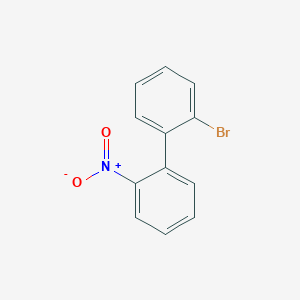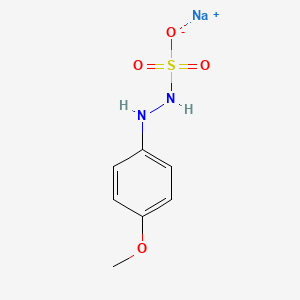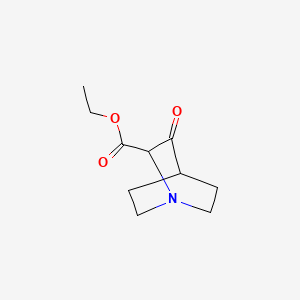
2-Hydroxypropyl benzoate
Descripción general
Descripción
2-Hydroxypropyl benzoate (2-HPB) is an organic compound that belongs to the family of benzoates. It is a colorless and odorless liquid that is soluble in water, ethanol, and other organic solvents. 2-HPB has been widely used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, it has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
RNA and DNA Synthesis
2-Hydroxypropyl benzoate has applications in the synthesis of RNA and DNA. A study by Kempe et al. (1982) demonstrated the use of 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides for preparing 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides. This method facilitated the synthesis of oligoribonucleotides on solid support and is important for preparing and isolating mixtures of DNA and RNA (Kempe et al., 1982).
Plant Glycosyltransferase Activity
2-Hydroxypropyl benzoate plays a role in plant glycosylation processes. Lim et al. (2002) studied the activity of Arabidopsis glycosyltransferases toward various benzoates, including 2-hydroxybenzoic acid. This research provides insights into the enzymatic modification of benzoates in plants, with implications for biotransformation and metabolic engineering (Lim et al., 2002).
Synthetic Chemistry
In synthetic chemistry, 2-hydroxypropyl benzoate is used in various reactions. Du et al. (2012) reported the use of 2-(2-benzothiazolylsulfinyl)acetates in the sulfinyl-Knoevenagel reaction with aldehydes to yield 4-hydroxyalk-2-enoates, significant in producing biologically active compounds (Du et al., 2012).
Microbial Metabolism
Research on microbial metabolism has also highlighted the role of 2-hydroxypropyl benzoate. Nakazawa and Yokota (1973) found that Pseudomonas putida utilizes benzoate pathways involving 2-hydroxymuconic semialdehyde, indicating the microbial ability to degrade benzoate compounds (Nakazawa & Yokota, 1973).
Chemosensors and Fluorescent Markers
2-Hydroxypropyl benzoate derivatives serve as chemosensors and fluorescent markers. Zhang et al. (2005) developed 8-hydroxyquinoline benzoates as fluorescent chemosensors for transition metal ions, highlighting their use in detecting metal ions in various applications (Zhang et al., 2005).
Polymer Surface Modification
In polymer science, 2-hydroxypropyl benzoate is used for modifying polymer surfaces. Rasal et al. (2008) explored the photoreaction of poly(lactic acid) and poly(hydroxyalkanoate) films, where 2-hydroxypropyl benzoate derivatives were used to alter surface properties (Rasal et al., 2008).
Tissue Engineering Materials
In the field of tissue engineering, Chen and Wu (2005) discussed the use of polyhydroxyalkanoates (PHAs), which include derivatives of 2-hydroxypropyl benzoate, as biomaterials for medical devices and tissue engineering applications (Chen & Wu, 2005).
Mecanismo De Acción
Target of Action
It is known that benzoate derivatives, which include 2-hydroxypropyl benzoate, interact with various biological targets
Mode of Action
Benzoate derivatives are known to interact with their targets in various ways, such as by suppressing cough reflexes . More research is required to understand the specific interactions of 2-Hydroxypropyl benzoate with its targets.
Biochemical Pathways
Benzoate derivatives are known to be involved in various metabolic pathways
Pharmacokinetics
Related compounds have been studied, and their pharmacokinetic profiles may provide some insights
Result of Action
Related compounds have been shown to have various effects, such as anti-inflammatory and antitussive effects . More research is needed to understand the specific effects of 2-Hydroxypropyl benzoate.
Action Environment
It is known that environmental factors can influence the action of chemical compounds
Propiedades
IUPAC Name |
2-hydroxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRDAWUOAHQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041229 | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropyl benzoate | |
CAS RN |
37086-84-3 | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37086-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037086843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-PROPANEDIOL, 1-BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K90ZQ89N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![[1,1'-Biphenyl]-2,2'-dicarbonitrile](/img/structure/B1594224.png)